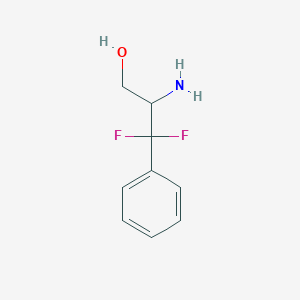

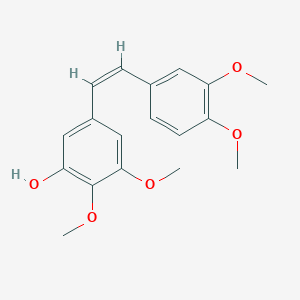

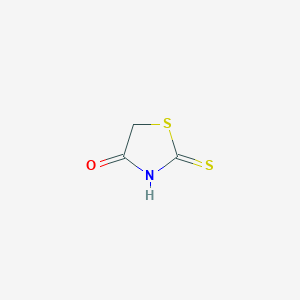

2-Amino-3,3-difluoro-3-phenylpropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-Amino-3,3-difluoro-3-phenylpropan-1-ol often involves the use of protecting groups to reduce side reactions, as seen in the synthesis of 1,2-diamino-1-phenylpropane diastereoisomers from N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol (Dufrasne & Nève, 2005). This highlights a method for introducing difluoro groups and manipulating amino functionalities.

Molecular Structure Analysis

The molecular structure of related fluorinated compounds shows a significant influence of fluorine atoms on the molecule's overall properties, including its reactivity and interaction with other molecules. For example, the structural determination of 3-aminopropan-1-ol under pressure reveals unique conformational changes, highlighting the impact of molecular structure on the properties of substances with similar backbones (Gajda & Katrusiak, 2008).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-3,3-difluoro-3-phenylpropan-1-ol derivatives are complex, with the fluorine atoms and phenyl group significantly affecting reactivity. For instance, the synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols demonstrate the versatility of amino and difluoro functionalities in medicinal chemistry applications, albeit not directly related to drug use or dosage (Kiuchi et al., 2000).

Aplicaciones Científicas De Investigación

Enzymatic Resolution and Synthesis Applications

- Lipase-Catalyzed Resolution for Asymmetric Synthesis : A study by Torre et al. (2006) explored the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, finding Candida antarctica lipase A as an effective biocatalyst. This process is important for producing valuable intermediates like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Chemical Synthesis and Modification

- Synthesis of Diastereoisomers : Dufrasne and Néve (2005) described a simple procedure for synthesizing diastereomeric 1,2-diamino-1-phenylpropanes, starting from u-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol, which demonstrates the versatility of these compounds in chemical synthesis (Dufrasne & Néve, 2005).

Biochemical and Medicinal Applications

- Antimalarial Activity : Research by D’hooghe et al. (2011) showed that certain derivatives of 2-amino-3-arylpropan-1-ols exhibit moderate antiplasmodial activity against strains of Plasmodium falciparum, indicating potential medicinal applications (D’hooghe et al., 2011).

Spectroscopic and Theoretical Analysis

- Quantum Mechanical Analysis : A study by Charanya et al. (2017) utilized Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy to analyze (1S,2R)-2-amino-1-phenylpropan-1-ol, providing insights into the vibrational modes and electronic properties of such compounds (Charanya, Sampathkrishnan, & Balamurugan, 2017).

Microbial Metabolism

- Microbial Metabolism Research : Turner (1967) investigated the metabolism of amino ketones like 1-aminopropan-2-ol in Escherichia coli, providing insights into the biological processes involving similar compounds (Turner, 1967).

Propiedades

IUPAC Name |

2-amino-3,3-difluoro-3-phenylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c10-9(11,8(12)6-13)7-4-2-1-3-5-7/h1-5,8,13H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOLUWLXNCPXRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(CO)N)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,3-difluoro-3-phenylpropan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)

![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)